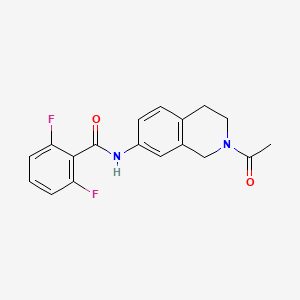

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-difluorobenzamide

CAS No.: 955680-75-8

Cat. No.: VC4205588

Molecular Formula: C18H16F2N2O2

Molecular Weight: 330.335

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 955680-75-8 |

|---|---|

| Molecular Formula | C18H16F2N2O2 |

| Molecular Weight | 330.335 |

| IUPAC Name | N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,6-difluorobenzamide |

| Standard InChI | InChI=1S/C18H16F2N2O2/c1-11(23)22-8-7-12-5-6-14(9-13(12)10-22)21-18(24)17-15(19)3-2-4-16(17)20/h2-6,9H,7-8,10H2,1H3,(H,21,24) |

| Standard InChI Key | BIMLXGSRXSUGGH-UHFFFAOYSA-N |

| SMILES | CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F |

Introduction

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-difluorobenzamide is a complex organic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse pharmacological properties, including enzyme inhibition and receptor modulation, which make them significant in medicinal chemistry. The specific compound features a tetrahydroisoquinoline core with an acetyl group and a 2,6-difluorobenzamide moiety.

Synthesis

The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-difluorobenzamide typically involves several steps, starting with the formation of the tetrahydroisoquinoline core. This can be achieved through cyclization reactions of β-phenylethylamine derivatives. The core is then acetylated using acetic anhydride. The introduction of the 2,6-difluorobenzamide moiety can be accomplished through nucleophilic substitution or coupling reactions.

Mechanism of Action

The mechanism by which N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-difluorobenzamide exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Biological Activity

While specific biological activity data for N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-difluorobenzamide is limited, compounds with similar structures have shown potential in various therapeutic areas. For instance, tetrahydroisoquinoline derivatives have been explored for their anticancer and neuroprotective properties due to their ability to inhibit enzymes like cyclin-dependent kinases and dihydrofolate reductase.

Potential Therapeutic Applications

-

Anticancer Properties: Similar compounds have demonstrated significant anticancer activity by inhibiting enzymes involved in cancer progression.

-

Neuroprotective Effects: The modulation of neurotransmitter receptors could contribute to neuroprotective effects.

Research Findings and Future Directions

Research on N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-difluorobenzamide is ongoing, with a focus on understanding its biological activity and potential therapeutic applications. Future studies should aim to elucidate its specific molecular targets and pathways, which could lead to the development of novel therapeutic agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume